rac-(1s,3s)-3-[(methylsulfanyl)methyl]cyclobutan-1-ol, cis
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Overview
Description
rac-(1s,3s)-3-[(methylsulfanyl)methyl]cyclobutan-1-ol, cis: is a chiral compound with a cyclobutane ring substituted with a hydroxyl group and a methylsulfanyl group The compound’s stereochemistry is defined by the (1s,3s) configuration, indicating the spatial arrangement of the substituents around the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1s,3s)-3-[(methylsulfanyl)methyl]cyclobutan-1-ol, cis typically involves the cyclization of suitable precursors under controlled conditions. One common method is the cyclization of a 1,3-dihalide with a thiol in the presence of a base, followed by reduction to introduce the hydroxyl group. The reaction conditions often include:
Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Temperature: Moderate temperatures ranging from 0°C to 50°C.
Catalysts: Bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
rac-(1s,3s)-3-[(methylsulfanyl)methyl]cyclobutan-1-ol, cis can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to the corresponding cyclobutanol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in solvents like dichloromethane (DCM) or acetone.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of bases or catalysts.
Major Products Formed
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutanol derivatives.
Substitution: Formation of various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
rac-(1s,3s)-3-[(methylsulfanyl)methyl]cyclobutan-1-ol, cis has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rac-(1s,3s)-3-[(methylsulfanyl)methyl]cyclobutan-1-ol, cis involves its interaction with specific molecular targets and pathways. The hydroxyl and methylsulfanyl groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
rac-(1r,3r)-3-[(methylsulfanyl)methyl]cyclobutan-1-ol, trans: A stereoisomer with different spatial arrangement of substituents.
3-[(methylsulfanyl)methyl]cyclobutan-1-one: A ketone derivative with similar structural features.
3-[(methylsulfanyl)methyl]cyclobutan-1-amine: An amine derivative with potential biological activity.
Uniqueness
rac-(1s,3s)-3-[(methylsulfanyl)methyl]cyclobutan-1-ol, cis is unique due to its specific stereochemistry and the presence of both hydroxyl and methylsulfanyl groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
2757961-61-6 |
---|---|
Molecular Formula |
C6H12OS |
Molecular Weight |
132.2 |
Purity |
95 |
Origin of Product |
United States |
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